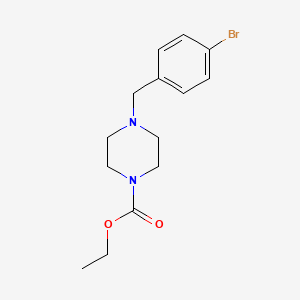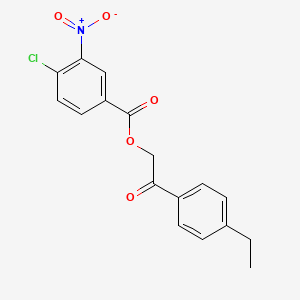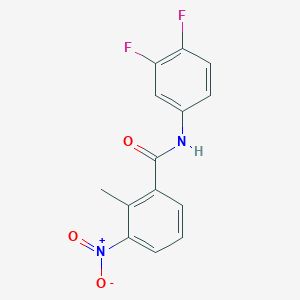![molecular formula C15H15ClN2O3S B5754402 N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in plants, animals, and humans. MSM is widely used in scientific research due to its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation and oxidative stress in the body. MSM has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Biochemical and Physiological Effects:
MSM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to improve joint mobility and reduce pain in individuals with osteoarthritis. MSM has been shown to improve skin health by reducing inflammation and improving collagen production. It has also been shown to improve exercise performance by reducing muscle damage and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MSM has a number of advantages for lab experiments. It is a naturally occurring compound that is readily available and easy to synthesize. It has been extensively studied and has a well-established safety profile. However, MSM does have some limitations for lab experiments. It has a short half-life in the body and may require frequent dosing. It may also have variable absorption and bioavailability depending on the formulation.
Orientations Futures
There are a number of future directions for MSM research. One area of interest is the potential use of MSM in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MSM has been shown to have neuroprotective effects and may be able to reduce inflammation and oxidative stress in the brain. Another area of interest is the potential use of MSM in the treatment of cancer. MSM has been shown to have anti-cancer properties and may be able to inhibit tumor growth and metastasis. Finally, future research may focus on optimizing the dosing and formulation of MSM to improve its absorption and bioavailability.
Méthodes De Synthèse
MSM can be synthesized by the oxidation of dimethyl sulfoxide (DMSO) using hydrogen peroxide or other oxidizing agents. The synthesis process involves the reaction of DMSO with hydrogen peroxide in the presence of a catalyst such as silver oxide or sodium hydroxide. The resulting product is then purified and crystallized to obtain MSM.
Applications De Recherche Scientifique
MSM has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. MSM has been studied for its potential use in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of skin conditions such as acne, rosacea, and eczema.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRRJPJWTCILJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)


![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![N-cyclooctyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5754355.png)


![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)


![4-[(4-ethoxybenzyl)amino]phenol](/img/structure/B5754409.png)